(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid
Description
Properties
Molecular Formula |
C17H27N3O6 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(5S,8S,10aR)-3-acetyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid |
InChI |
InChI=1S/C17H27N3O6/c1-10(21)19-8-7-11-5-6-13(15(23)24)20(11)14(22)12(9-19)18-16(25)26-17(2,3)4/h11-13H,5-9H2,1-4H3,(H,18,25)(H,23,24)/t11-,12+,13+/m1/s1 |
InChI Key |
DNUKGHCAPBQYLM-AGIUHOORSA-N |
Isomeric SMILES |
CC(=O)N1CC[C@H]2CC[C@H](N2C(=O)[C@H](C1)NC(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC(=O)N1CCC2CCC(N2C(=O)C(C1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Glutamic acid derivatives are commonly used as starting points for related bicyclic amino acid syntheses due to their appropriate carbon backbone and functional groups.
- Protection of amino groups with tert-butoxycarbonyl (Boc) is a standard approach to prevent side reactions during cyclization and functionalization.
- The acetyl group introduction at position 3 is typically achieved via selective acylation after ring formation or by using appropriately substituted precursors.
Protection of Amino Groups
- The amino group at position 5 is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of catalytic 4-dimethylaminopyridine (DMAP) and pyridine as base.
- Optimal molar ratios for Boc protection reported are approximately n(DMAP):n(Boc2O):n(pyridine) = 0.40:4.0:1.0, yielding up to 82% efficiency.
Cyclization to Form the Diazocine Core
- The bicyclic diazocine ring system is constructed via DMAP-catalyzed cyclization , involving intramolecular nucleophilic attack and ring closure.
- The cyclization is followed by reduction and dehydration steps to form alkenes, which are then subjected to asymmetric Simmons-Smith cyclopropanation to establish the bicyclic framework with high stereocontrol.
- The Simmons-Smith reaction time affects the cis/trans ratio of the bicyclic products, with an optimal reaction time of approximately 19.5 hours yielding a cis/trans ratio of 6:1 and an overall yield of 30%.
Introduction of the Acetyl Group
- The acetylation at position 3 can be achieved post-cyclization by selective acylation using acetyl chloride or acetic anhydride under mild conditions to avoid deprotection or ring opening.
- Alternatively, acetyl-substituted precursors can be used in early stages, but this requires protecting groups stable under acetylation conditions.
Final Functional Group Adjustments and Hydrolysis
- The methyl ester group at position 8 is hydrolyzed to the free carboxylic acid using acidic or basic hydrolysis conditions, typically mild to preserve stereochemistry and other sensitive groups.
- The Boc protecting group is retained until the final steps to avoid side reactions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, DMAP (0.4 eq), Pyridine, RT | 82 | High efficiency with controlled molar ratios; prevents side reactions |
| Cyclization | DMAP-catalyzed intramolecular cyclization | Not stated | Key to forming bicyclic diazocine core |
| Reduction-Dehydration | Standard reducing agents, dehydration conditions | Not stated | Converts intermediates to alkenes for cyclopropanation |
| Simmons-Smith Reaction | CH2I2, Zn(Cu), 19.5 h, RT | 30 | Asymmetric cyclopropanation; cis/trans ratio 6:1; stereoselectivity critical |
| Hydrolysis of Ester | Acidic or basic hydrolysis | Not stated | Converts methyl ester to carboxylic acid; mild conditions preserve stereochemistry |
| Acetylation at Position 3 | Acetyl chloride or acetic anhydride, mild base | Not stated | Selective acetylation; timing critical to avoid protecting group loss |
Characterization and Confirmation of Structure
- Intermediates and final products are characterized by proton nuclear magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy to confirm chemical shifts consistent with the bicyclic structure and substituents.
- X-ray diffraction analysis has been used to confirm stereochemistry and ring conformation in closely related compounds.
- Purity is typically above 95%, with molecular weights confirmed by mass spectrometry and elemental analysis.
Summary of Key Research Findings
- The synthetic route relies heavily on asymmetric catalysis and protection strategies to achieve the desired stereochemistry and functional group placement.
- The use of DMAP as a catalyst in Boc protection and cyclization reactions is crucial for high yield and selectivity.
- The Simmons-Smith reaction is a pivotal step for establishing the bicyclic framework with stereochemical control.
- The overall yield of the bicyclic amino acid scaffold is moderate (~30%), reflecting the complexity of the synthesis.
- The acetyl substituent introduction requires precise timing and mild conditions to avoid compromising the bicyclic core and protecting groups.
Chemical Reactions Analysis
Types of Reactions
(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in biochemical assays to study enzyme activity and protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development and as a probe for studying disease pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target.
Biological Activity
The compound (5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid (CAS No. 2497590-06-2) is a complex organic molecule with potential biological activities. Its molecular formula is , and it has a molecular weight of 369.41 g/mol. This compound belongs to a class of small molecules that have garnered interest for their roles in various biological processes.
Structural Characteristics
The structural framework of the compound includes:
- A pyrrolidine ring
- Multiple functional groups including an acetyl group and a tert-butoxycarbonyl amino group
- A carboxylic acid moiety
These features contribute to its biological activity and potential therapeutic applications.
Research indicates that this compound may interact with specific proteins or enzymes within biological systems. Notably, it has been studied for its effects on the STAT3 signaling pathway , which is crucial in various cellular processes including growth and apoptosis.
In a study evaluating small-molecule degraders of STAT3, compounds similar to this one demonstrated significant binding affinity (K_i values around 9 nM to 11 nM) and effectively inhibited transcriptional activity in cell-based assays with IC50 values near 3 µM . This suggests that derivatives of the compound may also exhibit similar properties.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory activity. For instance, in vitro studies have shown that related compounds can inhibit proteolytic enzymes such as ADAMTS7, which is implicated in cardiovascular diseases . The following table summarizes the enzyme inhibition data for related compounds:
| Compound | ADAMTS7 (K_i nM) | ADAMTS5 (K_i nM) |
|---|---|---|
| Compound 1 | 50 ± 20 | 3.0 ± 1.1 |
| Compound 2 | 380 ± 10 | 3.0 ± 0.6 |
| Compound 3 | 40 ± 10 | 6.0 ± 1.0 |
| Compound 4 | 220 ± 80 | 9.0 ± 1.0 |
Data are presented as average ± SEM; .
This indicates that modifications to the structure can lead to varying levels of enzyme inhibition, highlighting the importance of chemical design in optimizing biological activity.
Case Studies
In a specific case study focusing on STAT3 inhibitors, it was observed that modifications to the pyrrolidine structure significantly influenced both binding affinity and selectivity towards STAT proteins in human cells . This underscores the potential for designing derivatives of (5S,8S,10AR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid that could serve as therapeutic agents targeting diseases associated with aberrant STAT3 signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: Methyl Ester Derivative
(CAS 2497590-03-9; C₁₈H₂₉N₃O₆)
| Property | Target Compound (Carboxylic Acid) | Methyl Ester Analog |
|---|---|---|
| Molecular Formula | C₁₇H₂₇N₃O₆ | C₁₈H₂₉N₃O₆ |
| Molecular Weight (g/mol) | 369.42 | 383.45 |
| Key Functional Group | Carboxylic acid (-COOH) | Methyl ester (-COOCH₃) |
| Solubility | Higher aqueous solubility due to -COOH | Lipophilic (enhanced cell permeability) |
| Synthetic Utility | Final active form | Intermediate (prodrug strategy) |
Research Findings :
- The methyl ester is a common precursor in solid-phase peptide synthesis (SPPS). Hydrolysis under basic conditions yields the carboxylic acid, which is often the pharmacologically active form .
- The ester analog exhibits improved membrane permeability in in vitro assays, making it advantageous for prodrug development.
Comparison with Other Diazocine Derivatives
Boc-Protected Amine vs. Other Protecting Groups
- Boc Group : Offers acid-labile protection, compatible with orthogonal deprotection strategies.
- Alternative Groups (e.g., Fmoc) : Require basic conditions for removal, which may destabilize the diazocine ring.
Acetyl Group vs. Bulkier Substituents
- Substituting the acetyl group with aromatic or alkyl chains alters hydrophobic interactions and binding affinity. For example, benzoyl derivatives may enhance target selectivity but reduce solubility.
Carboxylic Acid vs. Amide Derivatives
Table 1: Physicochemical Properties
| Parameter | Target Compound | Methyl Ester | Hypothetical Amide Analog |
|---|---|---|---|
| logP | ~1.2 (calculated) | ~2.5 | ~0.8 |
| pKa (COOH/NH) | 3.1 (COOH), 8.9 (NH) | N/A | 9.2 (NH) |
| Stability (pH 7.4) | Stable | Hydrolyzes slowly | Stable |
Key Research Insights
Synthetic Advantages : The methyl ester derivative (CAS 2497590-03-9) is pivotal in SPPS, enabling efficient coupling and deprotection sequences .
Biological Implications : The carboxylic acid’s ionizable group enhances binding to charged residues in enzymatic active sites, whereas ester analogs prioritize passive diffusion.
Stability Concerns : The Boc group in both compounds is susceptible to cleavage under strong acidic conditions (e.g., TFA), necessitating careful handling during synthesis.
Q & A
Q. What are the key steps for synthesizing (5S,8S,10aR)-3-acetyl-5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid?
The synthesis typically involves:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the amine moiety using Boc-anhydride or Boc-OSu in a basic solvent (e.g., DCM with TEA) to prevent undesired side reactions .
- Cyclization : Formation of the diazocine ring via intramolecular amidation or coupling reagents like HATU/DIPEA in DMF .
- Acetylation : Selective acetylation of the secondary amine using acetyl chloride or acetic anhydride under controlled pH .
- Purification : Chromatographic methods (e.g., reverse-phase HPLC) to isolate the enantiomerically pure product .
Q. How is the stereochemical integrity of the compound verified during synthesis?
- Chiral HPLC : Employed to confirm enantiomeric excess (ee) using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .
- NMR Spectroscopy : H and C NMR analysis of coupling constants (-values) and NOESY correlations to validate the (5S,8S,10aR) configuration .
Q. What analytical techniques are critical for characterizing this compound?
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm for the acetyl and Boc groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] or [M+Na] peaks) .
- X-ray Crystallography : Resolves absolute stereochemistry for crystalline derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Dynamic NMR : Detects conformational flexibility in the diazocine ring that may cause signal splitting .
- Solvent-Dependent Studies : Varying solvent polarity (e.g., DMSO vs. CDCl) to assess hydrogen bonding effects on H NMR shifts .
- Cross-Validation : Compare IR, NMR, and HRMS data with computational predictions (e.g., DFT-optimized structures) .
Q. What strategies mitigate degradation during long-term storage?
- Stability Studies : Monitor decomposition under varying temperatures (4°C vs. -20°C) and humidity using accelerated stability protocols .
- Lyophilization : Freeze-drying in inert atmospheres (argon) with cryoprotectants (trehalose) to prevent hydrolysis of the Boc group .
- Additives : Include radical scavengers (BHT) in storage solutions to prevent oxidative degradation .
Q. How can computational modeling optimize reaction conditions for scale-up?
- DFT Calculations : Predict transition states for cyclization steps to identify optimal temperatures and catalysts .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. THF) to minimize side products .
- QSPR Models : Correlate reagent molar ratios (e.g., HATU:DIPEA) with yield using historical synthesis data .
Methodological Considerations
Q. What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, goggles, and fume hoods due to acute toxicity (H302, H312) and respiratory hazards (H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb using silica gel .
- Waste Disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents per EPA guidelines .
Q. How to design experiments assessing biological activity without commercial bias?
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict target binding (e.g., protease inhibitors) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC) at physiologically relevant concentrations (1–100 µM) .
- Control Groups : Include structurally analogous compounds (e.g., Boc-protected diazepanes) to isolate structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
